molecular formula C17H22N4O2 B2993410 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea CAS No. 1396761-48-0

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea

Cat. No.: B2993410
CAS No.: 1396761-48-0
M. Wt: 314.389
InChI Key: KSDJYCPMJYZZKA-UHFFFAOYSA-N
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Description

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-14-7-5-6-8-15(14)20-17(23)18-9-10-21-11-19-13(3)12(2)16(21)22/h5-8,11H,4,9-10H2,1-3H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDJYCPMJYZZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCN2C=NC(=C(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a pyrimidine ring and a phenyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing it to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. Additionally, the hydrophobic phenyl group enhances binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Urea derivatives have been shown to possess activity against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Effects

A study evaluated the effects of pyrimidine derivatives on breast cancer cells, revealing that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives similar to this compound were tested against MRSA strains. The results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL, showcasing promising antimicrobial activity .

Research Findings Summary Table

Activity Type Mechanism Key Findings
AnticancerInduction of apoptosisSignificant reduction in cell viability in cancer cells
AntimicrobialDisruption of cell wall synthesisEffective against MRSA with MIC < 10 µg/mL
Anti-inflammatoryInhibition of inflammatory cytokinesReduced levels of TNF-alpha and IL-6 in vitro

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